molecular formula C13H12ClN B2954453 2-(4-Chlorophenyl)-4-methylaniline CAS No. 1179975-75-7

2-(4-Chlorophenyl)-4-methylaniline

Cat. No.: B2954453
CAS No.: 1179975-75-7
M. Wt: 217.7
InChI Key: AMGLOVUWWOQNGV-UHFFFAOYSA-N
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Description

Overview of Aryl Amine Chemistry and Its Research Landscape

Aryl amines, and specifically the aniline (B41778) moiety, are fundamental components in a vast array of biologically and medicinally important molecules. wjpmr.com The formation of the aromatic carbon-nitrogen (C-N) bond is a critical transformation in organic synthesis, making the development of methods to create these bonds a long-standing area of interest. wjpmr.comgoogle.com The research landscape is dominated by transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, which facilitate the bonding of an amine with an aryl halide. wjpmr.comorganic-chemistry.org These methods have become versatile and widely used due to their ability to construct aryl C-N bonds efficiently. wjpmr.com

The synthesis of arylamines is pivotal for creating nitrogen-containing scaffolds that have broad applications in the production of drugs, materials, and polymers. researchgate.net Modern advancements focus on creating more efficient, selective, and environmentally sustainable synthetic routes. researchgate.netnih.gov For instance, researchers have developed palladium-catalyzed methods for coupling aryl chlorides with ammonia (B1221849) or amines to produce monoarylated products with high selectivity. organic-chemistry.org Other innovative approaches include visible-light-mediated reactions and the use of aminium radicals for the direct amination of aromatic compounds. nih.gov These efforts highlight the continuous drive to expand the toolkit for synthesizing complex arylamine structures for diverse applications. researchgate.netnih.gov

The Role of Biaryl Frameworks in Chemical Research and Development

The biaryl framework, a structural motif characterized by two aryl rings linked by a carbon-carbon single bond, is a cornerstone in many areas of chemical science. researchgate.netnumberanalytics.com These structures are ubiquitous in pharmaceuticals, agrochemicals, natural products, polymers, and functional materials such as liquid crystals and organic light-emitting diodes (LEDs). researchgate.netmdpi.com The unique architecture of biaryl compounds is often essential for their biological activity and physical properties. researchgate.netnumberanalytics.com

The synthesis of these frameworks has been a significant focus of organic chemistry, with methods like the Suzuki-Miyaura coupling reaction being central to modern synthetic strategies. researchgate.netnumberanalytics.com Biaryl motifs are also critical components of chiral ligands and organocatalysts, which are instrumental in asymmetric synthesis—the creation of molecules with a specific three-dimensional arrangement. mdpi.comresearchgate.net The development of atropisomeric biaryls, which possess axial chirality, has been particularly important for advancing asymmetric catalysis. researchgate.netnih.gov The wide-ranging applications of biaryl systems continue to drive research into novel and more efficient synthetic methodologies, including C-H activation and electrochemical coupling, to assemble these valuable scaffolds. researchgate.netmdpi.comresearchgate.net

Rationale for Academic Inquiry into 2-(4-Chlorophenyl)-4-methylaniline

The academic and industrial interest in this compound stems primarily from its role as a key intermediate in the synthesis of boscalid. google.com Boscalid is a widely used fungicide, and efficient production pathways are of significant economic importance. Consequently, research has focused on developing cost-effective and high-yield synthetic processes for this compound, avoiding expensive raw materials and catalysts. google.com

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC13H12ClN sigmaaldrich.com
Molecular Weight217.70 g/mol sigmaaldrich.com
CAS Number38133-91-0 google.com
AppearanceSolid google.com
Purity (via synthesis)> 98% google.com
Total Yield (via synthesis)> 75% google.com

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c1-9-2-7-13(15)12(8-9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGLOVUWWOQNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chlorophenyl 4 Methylaniline

Strategies for Carbon-Carbon Bond Formation Leading to Biaryl Systems

The construction of the biaryl core is a critical step in the synthesis of 2-(4-Chlorophenyl)-4-methylaniline. Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to achieve this transformation efficiently and with high selectivity.

Cross-coupling reactions have become the most prevalent methods for forming aryl-aryl bonds due to their reliability, functional group tolerance, and mild reaction conditions. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide, catalyzed by a transition metal complex.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for C-C bond formation. libretexts.org It involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of this compound, this can be envisioned through the coupling of a 2-substituted-4-methylaniline derivative with a 4-chlorophenylboronic acid derivative, or vice versa.

A common strategy involves using a nitro-substituted precursor to avoid potential catalyst inhibition by the free amine group. For instance, the Suzuki-Miyaura coupling of 2-bromo-4-methyl-1-nitrobenzene with (4-chlorophenyl)boronic acid yields 4'-chloro-4-methyl-2-nitrobiphenyl. This key intermediate is then reduced in a subsequent step to afford the final product. The general catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions are highly tunable, with a wide variety of palladium catalysts, ligands, and bases available to optimize the reaction for specific substrates. nih.govstudfile.net Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to improve catalyst activity and stability. libretexts.org

Table 1: Typical Components in Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Component Examples Purpose
Aryl Halide 2-Bromo-4-methyl-1-nitrobenzene, 1-Bromo-4-chlorobenzene Electrophilic coupling partner
Organoboron Reagent (4-Chlorophenyl)boronic acid, 4-Methyl-2-nitrophenylboronic acid Nucleophilic coupling partner
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ Facilitates the C-C bond formation
Ligand PPh₃, Buchwald ligands (e.g., JohnPhos) Stabilizes and activates the palladium catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron reagent for transmetalation

| Solvent | Toluene, Dioxane, DME, often with water | Solubilizes reactants and facilitates the reaction |

While palladium catalysis is dominant, other transition metals are also effective for promoting aryl-aryl bond formation.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. thieme-connect.com They can couple a range of substrates, including less reactive aryl chlorides. nih.gov A relevant synthesis involves a Kumada-type coupling, where an aryl Grignard reagent is coupled with an aryl halide. For example, the reaction of p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene in the presence of a nickel catalyst, such as 1,2-bis(diphenylphosphine)ethane nickel chloride, can produce the intermediate 4'-chloro-2-nitrobiphenyl in good yields. google.com

Copper-Catalyzed Coupling (Ullmann Reaction): The Ullmann reaction is a classic method for biaryl synthesis that involves the copper-mediated coupling of two aryl halide molecules, typically at high temperatures. byjus.comorganic-chemistry.org While traditional Ullmann conditions are harsh, modern advancements have led to the development of catalytic systems that operate under milder conditions. rsc.org These "Ullmann-type" reactions can be used to synthesize both symmetrical and unsymmetrical biaryls. thieme-connect.comorganic-chemistry.org However, for complex substrates, this method is often lower yielding and less functional-group-tolerant than palladium- or nickel-catalyzed alternatives.

An alternative synthetic strategy involves starting with a biphenyl (B1667301) core and introducing the required functional groups—amino, chloro, and methyl—in a stepwise manner. This approach can be challenging due to issues with regioselectivity during electrophilic aromatic substitution reactions.

This pathway begins with a substituted biphenyl and introduces the remaining functionalities through sequential reactions. A plausible, though challenging, route could start with 4-methylbiphenyl.

Nitration: The first step would be the nitration of 4-methylbiphenyl. Electrophilic nitration of substituted biphenyls typically results in a mixture of isomers. The directing effects of the existing substituents (the phenyl group and the methyl group) would guide the incoming nitro group. The 4'-position on the unsubstituted ring and the 2-position on the methyl-substituted ring are potential sites of nitration.

Halogenation: Following nitration, the resulting nitro-methyl-biphenyl intermediate would undergo chlorination. The directing effects of the three existing groups would determine the position of the incoming chlorine atom, which further complicates the control of regioselectivity. Achieving the specific 2-amino, 4-methyl, 4'-chloro substitution pattern through this method is difficult without complex protecting and directing group strategies.

A more controlled, albeit still stepwise, approach could involve the synthesis of the key intermediate 4'-chloro-2-nitrobiphenyl, which has been synthesized from ortho-nitrobenzoic acid and bromochlorobenzene. lookchem.com This pre-functionalized biphenyl can then be further modified.

The final step in synthetic routes that utilize a nitro group as a precursor to the amine is the selective reduction of the nitroaromatic intermediate. The reduction of a compound like 4'-chloro-4-methyl-2-nitrobiphenyl to this compound is a common and well-established transformation.

This reduction must be selective to avoid affecting the aryl chloride, which is generally stable to most nitro reduction conditions. A variety of reagents can be employed for this purpose:

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is often performed in a solvent like ethanol or ethyl acetate.

Metal/Acid Reduction: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). researchgate.net

Transfer Hydrogenation: Reagents like ammonium formate or hydrazine can be used as the hydrogen source in the presence of a catalyst like Pd/C.

Other Reducing Agents: Tin(II) chloride (SnCl₂) is another common reagent for the chemoselective reduction of aromatic nitro groups.

The choice of reducing agent depends on factors such as functional group compatibility, cost, and scale of the reaction.

Table 2: Common Reagents for Selective Nitro Group Reduction

Method Reagent(s) Typical Conditions
Catalytic Hydrogenation H₂, Pd/C 1-5 atm H₂, Ethanol or Ethyl Acetate, Room Temperature
Metal in Acid Fe, HCl Aqueous Ethanol, Reflux
Transfer Hydrogenation Hydrazine Hydrate, Pd/C Ethanol, Reflux

| Stannous Chloride | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux |

Stepwise Functionalization of Biphenyl Precursors

Methods for Aniline (B41778) Moiety Introduction and Functionalization

The creation of the functionalized aniline portion of this compound can be approached through several strategic pathways. These methods either build the aniline ring onto a pre-existing biaryl structure or, more commonly, utilize a functionalized aniline derivative as a foundational component for subsequent biaryl coupling.

Reductive Amination Strategies for Aryl Amine Synthesis

Reductive amination serves as a versatile method for synthesizing amines from carbonyl compounds. sci-hub.seresearchgate.net In the context of biaryl amine synthesis, this strategy can be employed, although it is often a multi-step process. A hypothetical, though less direct, route to this compound via reductive amination would involve the initial synthesis of a biaryl ketone precursor, such as (4-chlorophenyl)(4-methyl-2-nitrophenyl)methanone. This ketone could then undergo reduction of the nitro group to an amine, followed by reductive amination of the ketone functionality.

However, a more direct application involves the asymmetric reductive amination of biaryl keto esters to produce chiral biaryl-bridged lactams, demonstrating the power of this method in creating complex amine structures. sci-hub.seacs.org For the synthesis of the target molecule, a more common approach is to utilize cross-coupling reactions rather than relying on the reductive amination of a pre-formed biaryl ketone. Biocatalytic methods using imine reductases (IREDs) are also emerging as powerful tools for the asymmetric synthesis of chiral amines via reductive amination. researchgate.net

Nucleophilic Substitution Reactions in Amine Formation

Nucleophilic aromatic substitution (SNAr) presents another pathway for the formation of carbon-nitrogen bonds in aromatic systems. masterorganicchemistry.comlibretexts.org This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile, like an amine. For SNAr to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The synthesis of this compound via a traditional SNAr mechanism is challenging due to the lack of significant activating groups on the precursor rings. For example, reacting 2-chloro-4-methylaniline with 1-chloro-4-halobenzene would not be expected to proceed under standard SNAr conditions. However, modern methodologies have expanded the scope of nucleophilic substitutions. For instance, in specific heterocyclic systems like 2,4-dichloroquinazoline, SNAr reactions with amines show high regioselectivity for the 4-position due to the electronic properties of the ring system. nih.gov While not directly applicable to the target molecule, this illustrates that under specific electronic or catalytic conditions, nucleophilic substitution can be a viable strategy. More recent studies have also provided evidence that many reactions previously assumed to be stepwise SNAr may proceed through a concerted mechanism. nih.gov

Post-Synthetic Modifications for Methyl Group Introduction on the Aniline Ring

Introducing the methyl group at the 4-position of the aniline ring can be achieved either by starting with a pre-methylated raw material or through a post-synthetic modification. The most direct and common strategy is to use 4-methylaniline (p-toluidine) or a derivative thereof as a starting material in a cross-coupling reaction.

Alternatively, one could consider the post-synthetic methylation of a 2-(4-chlorophenyl)aniline precursor. This would typically involve a Friedel-Crafts alkylation reaction. beilstein-journals.org However, this approach presents significant regioselectivity challenges. The amino group is a strong activating, ortho-, para-directing group. In 2-(4-chlorophenyl)aniline, the para position is blocked by the 4-chlorophenyl substituent, and one ortho position is sterically hindered. Electrophilic attack would likely occur at the available ortho (position 6) and the desired para (position 4) of the aniline ring, leading to a mixture of products that would be difficult to separate. Modern Friedel-Crafts procedures using specialized catalysts or reagents like dimethylhalonium salts can methylate even deactivated aromatic systems, but controlling the position on a highly activated and sterically complex ring like 2-(4-chlorophenyl)aniline remains a formidable challenge. nih.govnih.gov Therefore, incorporating the methyl group from the outset by using a starting material like 2-bromo-4-methylaniline (B145976) is the preferred synthetic route.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, is highly dependent on the careful optimization of reaction conditions. Key factors include the choice of catalyst system, ligand, solvent, and temperature.

Catalyst Systems and Ligand Effects

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biaryl amines. The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand, determines the efficiency, selectivity, and scope of the reaction. rug.nlyoutube.com

For Suzuki-Miyaura coupling, which could involve reacting 2-bromo-4-methylaniline with 4-chlorophenylboronic acid, the ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com For Buchwald-Hartwig amination, which has revolutionized C-N bond formation, the development of bulky, electron-rich biaryl monophosphine ligands has been transformative. wikipedia.orgnih.govresearchgate.net These ligands, such as those from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups, stabilize the palladium(0) catalyst, promote the challenging oxidative addition of aryl chlorides, and facilitate the final reductive elimination step to form the desired product. youtube.comnih.gov The selection of a specific ligand is often substrate-dependent, with more sterically hindered or electronically challenging substrates requiring more sophisticated and bulky ligands. rug.nlorganic-chemistry.org

Catalyst/Ligand Reaction Type Typical Substrates Key Features
Pd(PPh₃)₄Suzuki, StilleAryl bromides/iodidesClassic, widely used catalyst.
Pd(dppf)Cl₂SuzukiAryl bromides, some chloridesEffective for a range of substrates. nih.gov
Buchwald Ligands (SPhos, XPhos, RuPhos)Buchwald-Hartwig, SuzukiAryl chlorides, bromides, triflatesBulky, electron-rich ligands enabling high catalyst activity and broad scope. youtube.comnih.gov
Josiphos LigandsBuchwald-HartwigHeteroaryl chlorides, primary aminesEffective for challenging couplings with high turnover numbers. rug.nl
N-Heterocyclic Carbenes (NHCs)Buchwald-Hartwig, SuzukiAryl chloridesStrong σ-donating ligands, provide high stability and activity. organic-chemistry.org

This table provides an interactive overview of common catalyst systems relevant to the synthesis of biaryl amines.

Solvent Selection and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the rate, yield, and selectivity of palladium-catalyzed cross-coupling reactions. york.ac.ukwhiterose.ac.uk Solvents not only dissolve the reactants but also affect the stability and reactivity of the catalytic species.

In Suzuki-Miyaura reactions, common solvents include ethereal options like dioxane and THF, or aromatic hydrocarbons like toluene, often with an aqueous phase for the base. nih.gov The polarity of the solvent can sometimes switch the chemoselectivity of a reaction, for instance, determining whether a reaction occurs at a C-Cl or a C-OTf bond. nih.govresearchgate.net

For the Buchwald-Hartwig amination, aprotic solvents such as toluene, dioxane, and THF are frequently employed. libretexts.org The reaction temperature is a crucial variable to optimize. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition or the formation of side products. Room-temperature couplings are now possible for many substrates due to the development of highly active catalyst systems. organic-chemistry.org Optimization often involves screening various combinations of solvents and temperatures to find the ideal balance for maximizing the yield of this compound while minimizing impurities. mdpi.com

Parameter Effect on Reaction Common Choices & Conditions
Solvent Influences solubility, catalyst stability, and sometimes selectivity.Toluene, Dioxane, THF, DMF. Aprotic polar or non-polar solvents are common. york.ac.ukwhiterose.ac.uk
Temperature Affects reaction rate and catalyst lifetime.Ranges from room temperature to >100 °C. Optimized for specific catalyst systems and substrates. mdpi.com
Base Essential for transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig).K₂CO₃, Cs₂CO₃, K₃PO₄ (Suzuki); NaOtBu, K₂CO₃ (Buchwald-Hartwig). nih.govlibretexts.org

This interactive table summarizes the impact of key reaction conditions on cross-coupling syntheses.

Green Chemistry Approaches in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Traditional synthetic routes for biaryl compounds, such as the Suzuki-Miyaura coupling, often rely on volatile organic solvents, hazardous reagents, and energy-intensive conditions. Green chemistry approaches aim to mitigate these issues by focusing on alternative energy sources, greener solvents and catalysts, and improved reaction efficiency.

One of the most significant advancements in the green synthesis of biaryl anilines is the use of alternative energy sources like microwave irradiation and ultrasound. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities. researchgate.netnih.gov For the synthesis of compounds structurally related to this compound, microwave-assisted Suzuki-Miyaura coupling reactions have been successfully employed. researchgate.netmdpi.commdpi.com This technique allows for efficient heat transfer directly to the reacting molecules, leading to rapid and uniform heating that can minimize the formation of byproducts. nih.gov

Similarly, ultrasound-assisted synthesis, or sonochemistry, provides another energy-efficient pathway. The use of ultrasonic irradiation can accelerate reaction rates, often at lower temperatures than conventional heating methods. hielscher.comnih.gov This is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reactant mixing. hielscher.com For Suzuki-Miyaura couplings, ultrasound has been shown to facilitate the reaction in greener solvents like water or ionic liquids, and in some cases, with ligand-free catalyst systems. hielscher.comnih.govscirp.org

The choice of solvent is a cornerstone of green chemistry. Efforts have been made to replace traditional volatile organic compounds with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Several studies have demonstrated successful Suzuki-Miyaura couplings in aqueous media, often facilitated by the use of water-soluble ligands or phase-transfer catalysts. researchgate.netresearchgate.netrsc.org Furthermore, solvent-free, or solid-state, reactions represent an even greener approach, eliminating solvent waste entirely. researchgate.net

One-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates, also align with the principles of green chemistry by reducing solvent use, energy consumption, and waste generation. organic-chemistry.orgconnectjournals.comresearchgate.net The application of these green methodologies to the synthesis of this compound and related compounds offers a pathway to more sustainable chemical production.

Table 1: Overview of Green Chemistry Approaches in the Synthesis of Biaryl Compounds

Advanced Spectroscopic and Structural Elucidation of 2 4 Chlorophenyl 4 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 2-(4-Chlorophenyl)-4-methylaniline is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show complex splitting patterns due to spin-spin coupling between adjacent protons on the two phenyl rings. The methyl group protons would appear as a sharp singlet, and the amine protons would present as a broad singlet.

Predicted ¹H NMR Data Table:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Predicted values3H-CH₃
Predicted valuebr s2H-NH₂
Predicted valuem7HAr-H

Note: 's' denotes singlet, 'br s' denotes broad singlet, and 'm' denotes multiplet. The chemical shifts for the aromatic protons are presented as a multiplet due to the expected overlapping signals and complex coupling patterns.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would feature signals for the methyl carbon, the aromatic carbons, and the quaternary carbons. The chemical shifts would be influenced by the electronic effects of the chloro, methyl, and amino substituents, as well as the biphenyl (B1667301) linkage.

Predicted ¹³C NMR Data Table:

Chemical Shift (ppm)Assignment
Predicted value-CH₃
Predicted valueAromatic CH
Predicted valueAromatic C (quaternary)

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. In the aromatic region, cross-peaks would be observed between neighboring protons on each of the phenyl rings, aiding in the assignment of their specific chemical shifts. No cross-peaks would be expected for the methyl and amine protons as they are singlets.

The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, this would show correlations between each aromatic proton and its corresponding carbon atom, as well as a correlation between the methyl protons and the methyl carbon. This technique is crucial for assigning the signals in the ¹³C NMR spectrum.

The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule. For instance, HMBC correlations would be expected between the methyl protons and the adjacent aromatic carbon, as well as the quaternary carbon of the same ring. Furthermore, correlations between the protons of one phenyl ring and the carbons of the other would definitively establish the biphenyl linkage. Correlations from the amine protons to adjacent carbons would also be anticipated.

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional nuclear magnetic resonance (2D NMR) technique that identifies protons that are close to each other in space, typically within 5 Å. Unlike COSY, which shows correlations between protons coupled through chemical bonds, NOESY reveals through-space correlations, providing critical information about the molecule's three-dimensional structure and stereochemistry.

Key expected NOESY cross-peaks would include:

Correlations between the amine (-NH₂) protons and the proton on the adjacent carbon (C3-H) of the methylaniline ring.

Correlations between the protons of the methyl group (-CH₃) and the adjacent aromatic protons (C3-H and C5-H) on the same ring.

Crucially, correlations would be expected between the protons on the chlorophenyl ring (specifically C2'-H and C6'-H) and the proton on the C3 position of the methylaniline ring, which would confirm the relative orientation of the two rings.

These spatial interactions are fundamental to understanding the conformational preferences of the molecule, which are dictated by the rotation around the C-C single bond connecting the two phenyl rings.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds present.

For this compound, the FT-IR spectrum would exhibit characteristic bands confirming its key structural features. Based on data from analogous compounds like 4-chloro-2-methylaniline (B164923) and other substituted anilines, the following absorption bands are expected chemicalbook.com:

N-H Stretching: The primary amine (-NH₂) group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Aromatic Stretching: Sharp peaks are expected just above 3000 cm⁻¹ due to the C-H bonds on the two aromatic rings.

C-H Aliphatic Stretching: Absorptions in the 2850-2960 cm⁻¹ range will be present due to the methyl (-CH₃) group.

C=C Aromatic Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl rings. An absorption band around 1562 cm⁻¹ is often attributed to C=C aromatic stretching in similar structures researchgate.net.

N-H Bending: A band in the range of 1590-1650 cm⁻¹ is expected from the scissoring vibration of the primary amine.

C-N Stretching: The stretching vibration of the aryl-amine C-N bond typically appears in the 1250-1360 cm⁻¹ region.

C-Cl Stretching: A strong absorption band in the region of 1000-1100 cm⁻¹ is characteristic of the C-Cl bond on the chlorophenyl ring.

Table 2: Expected FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric & Symmetric StretchN-H (Amine)3300 - 3500
StretchC-H (Aromatic)3000 - 3100
StretchC-H (Aliphatic)2850 - 2960
BendingN-H (Amine)1590 - 1650
StretchC=C (Aromatic)1450 - 1600
StretchC-N (Aryl-Amine)1250 - 1360
StretchC-Cl1000 - 1100

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects changes in the polarizability of a molecule during vibration. While FT-IR is particularly sensitive to polar bonds (like C=O, O-H, N-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations of the carbon skeleton.

In the Raman spectrum of this compound, the following features would be prominent:

The symmetric "ring-breathing" vibrations of the two phenyl rings, which typically give rise to strong, sharp bands.

Stretching vibrations of the C-C bond connecting the two aromatic rings.

The C=C stretching vibrations within the aromatic rings, which are also observed in FT-IR but often with different relative intensities.

The C-Cl stretching vibration would also be Raman active.

Analysis of related aniline (B41778) derivatives by Raman spectroscopy shows characteristic bands for the benzenoid and quinonoid rings, which can be useful for studying structural changes researchgate.net. For this compound, the combination of FT-IR and Raman spectra provides a more complete picture of its vibrational modes, aiding in a comprehensive structural confirmation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₃H₁₂ClN. The theoretical exact mass of the molecular ion [M]⁺ can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

Calculation of Theoretical Exact Mass:

13 x C (12.00000) = 156.00000

12 x H (1.00783) = 12.09396

1 x Cl (34.96885) = 34.96885

1 x N (14.00307) = 14.00307

Total Exact Mass [M]⁺: 217.06588 u

HRMS would also detect the isotopic peak [M+2]⁺ with a relative abundance of about one-third that of the molecular ion peak, which is a characteristic signature for a compound containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

In addition to the molecular ion, HRMS can elucidate fragmentation patterns. Plausible fragment ions for this compound would include:

Loss of a chlorine radical, [M-Cl]⁺.

Loss of a methyl group, [M-CH₃]⁺.

Cleavage of the C-N bond or the C-C bond linking the two rings.

Table 3: Theoretical HRMS Data for this compound

IonFormulaTheoretical Exact Mass (m/z)
[M]⁺[C₁₃H₁₂³⁵ClN]⁺217.06588
[M+2]⁺[C₁₃H₁₂³⁷ClN]⁺219.06293
[M-CH₃]⁺[C₁₂H₉ClN]⁺202.04238
[M-Cl]⁺[C₁₃H₁₂N]⁺182.09697

The precise mass measurements of these fragment ions by HRMS provide unequivocal evidence for the compound's structure and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No published research detailing the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound was found. This technique would typically be used to determine the molecular weight of the compound by identifying the protonated molecule, [M+H]⁺, and to study its behavior in solution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Fragmentation

A search for Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound did not yield any specific results. GC-MS analysis is crucial for assessing the purity of a sample and for studying the fragmentation pattern of the molecule under electron impact ionization, which provides valuable structural information. While a GC-MS record exists for the related isomer 4'-Chloro-[1,1'-biphenyl]-2-amine, no such data is available for the target compound. nih.gov

MSⁿ Techniques for Fragmentation Pathway Analysis

No literature is available on the use of tandem mass spectrometry (MSⁿ) for the fragmentation pathway analysis of this compound. This multi-stage mass spectrometry technique is essential for elucidating the detailed fragmentation mechanisms and confirming the connectivity of the molecule's structure.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

There are no published X-ray crystallography studies for this compound. This analytical method would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms, as well as the packing of the molecules in the crystal lattice. While crystallographic data exists for related aniline derivatives, none corresponds to the specified compound. researchgate.net

Elemental Compositional Analysis (CHN)

Specific elemental analysis (CHN) data for this compound, which would experimentally confirm its empirical formula (C₁₃H₁₂ClN) by determining the weight percentages of Carbon, Hydrogen, and Nitrogen, could not be located in the surveyed literature.

Reactivity and Reaction Mechanisms of 2 4 Chlorophenyl 4 Methylaniline

Electrophilic Aromatic Substitution Reactions on Both Aromatic Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.egmasterorganicchemistry.comlibretexts.org The rate-determining step is the initial attack of the electrophile on the electron-rich π system of the aromatic ring. masterorganicchemistry.com

Regioselectivity and Electronic Effects of Substituents

The structure of 2-(4-Chlorophenyl)-4-methylaniline contains two aromatic rings with different substituent patterns, leading to distinct regiochemical outcomes during electrophilic substitution.

The 4-methylaniline ring: This ring is substituted with a strongly activating amino group (-NH₂) and a weakly activating methyl group (-CH₃). Both are ortho-, para-directing groups. wikipedia.org The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic system through resonance, which stabilizes the positive charge in the arenium ion intermediate. wikipedia.org The methyl group activates through an inductive effect. Given that the para position to the amino group is occupied by the chlorophenyl substituent, and one ortho position is sterically hindered by the same group, electrophilic attack is most likely to occur at the ortho position relative to the amino group (C6) and the ortho position relative to the methyl group (C3). The powerful activating and directing effect of the amino group makes the positions ortho to it the most nucleophilic.

The 4-chlorophenyl ring: This ring is substituted with a chlorine atom (-Cl). Halogens are deactivating yet ortho-, para-directing. minia.edu.eg They are deactivating because their inductive electron-withdrawing effect is stronger than their electron-donating resonance effect, making the ring less reactive than benzene. However, the resonance effect, which donates electron density to the ortho and para positions, preferentially stabilizes the arenium ion intermediates for ortho and para attack over meta attack. Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho to the chlorine atom (C2' and C6'), although the reaction would require more forcing conditions compared to the more activated 4-methylaniline ring.

Table 1: Electronic Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Ring Effect on Reactivity Directing Influence
Amino (-NH₂) 4-methylaniline Activating Ortho, Para
Methyl (-CH₃) 4-methylaniline Activating Ortho, Para

Halogenation, Nitration, and Sulfonation Studies

While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively detailed in the provided literature, the outcomes can be predicted based on the reactivity of related anilines and chlorobenzenes.

Halogenation: The reaction with electrophiles like Br₂ or Cl₂ in the presence of a Lewis acid catalyst would lead to substitution. minia.edu.eg Due to the highly activating nature of the aniline (B41778) ring, halogenation would preferentially occur on the 4-methylaniline ring at the positions ortho to the amino group.

Nitration: Nitration is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the electrophile. minia.edu.egoneonta.edu For anilines, the strong acidic conditions can protonate the amino group to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. To avoid this and direct the substitution ortho/para to the amine, the amino group is often first protected by acylation (e.g., forming an acetanilide). Following nitration, the protecting group can be removed. In the case of 4-methylaniline (p-toluidine), direct nitration can lead to different regioisomers depending on the conditions. chegg.com For this compound, nitration would likely occur on the activated 4-methylaniline ring, ortho to the amino group, especially if the amino group is protected. Nitration on the deactivated chlorophenyl ring is also possible, which would be directed ortho to the chlorine atom. researchgate.net

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄ + SO₃) introduces a sulfonic acid group (-SO₃H). For anilines, the reaction can initially form an N-sulfamate (N-phenylsulfamic acid), which can then rearrange upon heating to the thermodynamically more stable para-aminobenzenesulfonic acid. chemrxiv.orgnih.gov Given the substitution pattern of this compound, sulfonation would be expected to occur on the 4-methylaniline ring, likely yielding products with the sulfonic acid group ortho to the amine.

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling a variety of reactions.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group readily reacts with acylating agents like acid chlorides or acid anhydrides to form amides. chemicalbook.comresearchgate.net For instance, the reaction of an aniline derivative with benzoyl chloride in the presence of a base yields the corresponding N-benzamide. This reaction is often used to protect the amino group during other transformations, such as nitration.

Alkylation: The amino group can be alkylated by various methods. Reductive alkylation involves reacting the amine with a ketone or aldehyde in the presence of a reducing agent. google.com Direct alkylation can also be achieved using alkyl halides, though this can sometimes lead to over-alkylation. A more controlled method for N-alkylation of anilines involves using phosphate (B84403) esters, such as trimethyl phosphate, which can yield N,N-dimethylated products. orgsyn.org Catalytic alkylation of anilines with alcohols in the gas phase over ferrite (B1171679) catalysts is another established method. cyberleninka.ru

Arylation: N-arylation can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. cmu.edu This allows for the formation of diarylamines or triarylamines by reacting the primary amine with aryl halides in the presence of a palladium catalyst and a base.

Formation of Schiff Bases and Other Condensation Products

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. jetir.orgdergipark.org.tr The reaction mechanism involves a two-step, reversible process:

Nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate. eijppr.com

Dehydration of the carbinolamine, often acid-catalyzed, to yield the final imine product. eijppr.com

This reaction is fundamental in organic synthesis for creating carbon-nitrogen double bonds and is used to prepare various ligands for coordination chemistry and compounds with diverse biological activities. jetir.orgijapbc.comnanobioletters.com

Table 2: Summary of Reactions at the Amino Group

Reaction Type Reagent(s) Product Type
Acylation Acid chloride, Acid anhydride Amide
Alkylation Ketone/Aldehyde + reducing agent; Alkyl halide; Phosphate ester Secondary or Tertiary Amine
Arylation Aryl halide + Pd catalyst Diarylamine

Transformations Involving the Chlorine Atom on the Phenyl Ring

The chlorine atom on the phenyl ring is generally unreactive toward nucleophilic substitution under standard conditions. However, its replacement can be achieved through Nucleophilic Aromatic Substitution (SNAr) if the ring is sufficiently activated.

For an SNAr reaction to occur, strong electron-withdrawing groups (such as -NO₂) must be present at positions ortho and/or para to the leaving group (the chlorine atom). researchgate.net These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack.

Therefore, for this compound itself, the chlorine atom is not readily displaceable. However, if the chlorophenyl ring were to undergo nitration, introducing a nitro group at a position ortho to the chlorine, the resulting compound would become susceptible to SNAr. In such a scenario, the activated chlorine atom could be displaced by various nucleophiles, such as amines or hydrazine, to yield new substituted derivatives. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings. The feasibility of an SNAr reaction depends on the presence of a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to it. libretexts.orgsemanticscholar.org In this compound, the chlorophenyl ring possesses a chlorine atom, a viable leaving group. However, the ring is not inherently activated towards nucleophilic attack due to the lack of strong electron-withdrawing substituents like a nitro group. libretexts.org

Despite the lower reactivity of the unactivated chlorophenyl ring, SNAr reactions can be facilitated under specific conditions, such as with highly potent nucleophiles or through intramolecular cyclization, where entropic factors are favorable. A significant application of intramolecular SNAr in related 2-aminobiphenyl (B1664054) systems is the synthesis of carbazoles. This transformation, often achieved through methods like the Graebe-Ullmann reaction or palladium-catalyzed cyclization, typically proceeds via the formation of a diazonium salt from the amine, followed by intramolecular attack onto the other aryl ring. For this compound, a related intramolecular amination could theoretically lead to the formation of a substituted carbazole (B46965), a heterocyclic scaffold prevalent in pharmaceuticals and functional materials. rsc.orgresearchgate.net

Another potential SNAr pathway involves the reaction of the amine itself, after deprotonation, as an intramolecular nucleophile to displace the chloro group, leading to cyclization. However, this typically requires a catalyst, often palladium-based, and is more accurately classified as a cross-coupling reaction (see Section 4.3.2).

Direct intermolecular SNAr reactions on the chlorophenyl ring of this compound with external nucleophiles (e.g., alkoxides, amides) would likely require harsh conditions (high temperature and pressure) or specialized catalytic systems due to the electron-donating nature of the aniline moiety, which deactivates the ring towards nucleophilic attack. The reaction conditions for SNAr are highly substrate- and nucleophile-dependent. mdpi.comchemrxiv.org

Cross-Coupling Reactions for Further Functionalization

The structure of this compound offers two primary handles for transition metal-catalyzed cross-coupling reactions: the C-Cl bond on one ring and the N-H bond of the amine on the other. These reactions provide powerful tools for carbon-carbon and carbon-nitrogen bond formation.

Buchwald-Hartwig Amination: The primary amine group of this compound can react with aryl, heteroaryl, or vinyl halides in the presence of a palladium catalyst and a suitable base. This reaction, known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for constructing C-N bonds. wikipedia.orgnih.gov The reaction would yield a diaryl- or vinyl-substituted secondary amine, significantly increasing the molecular complexity. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. organic-chemistry.orglibretexts.orgacsgcipr.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

ComponentExamplePurpose
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃Source of catalytic Palladium(0)
Ligand BINAP, XPhos, SPhosStabilizes the palladium center and facilitates the catalytic cycle
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the amine nucleophile
Solvent Toluene, DioxaneAprotic solvent to facilitate the reaction

This table presents generalized conditions. Specific conditions would need to be optimized for this compound as a substrate.

Suzuki-Miyaura Coupling: The chloro substituent on the phenyl ring serves as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. libretexts.org This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgresearchgate.net Reacting this compound with an arylboronic acid, for instance, would yield a terphenyl derivative. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems employing bulky, electron-rich phosphine ligands have enabled their efficient coupling. libretexts.orgorganic-chemistry.org

Table 2: Key Components for Suzuki-Miyaura Coupling of Aryl Chlorides

ComponentExampleRole
Catalyst Precursor Pd(OAc)₂, PdCl₂Source of catalytic Palladium(0)
Ligand P(t-Bu)₃, PCy₃, SPhosElectron-rich ligand to facilitate oxidative addition to the C-Cl bond
Boron Reagent Arylboronic acid (Ar-B(OH)₂)Source of the new carbon fragment
Base K₂CO₃, K₃PO₄, KFActivates the boronic acid for transmetalation
Solvent Dioxane/Water, TolueneSolvent system to dissolve reactants and facilitate the reaction

This table presents generalized conditions. Optimization is required for the specific substrate.

Oxidation and Reduction Pathways of the Biaryl Amine Scaffold

The biaryl amine structure is susceptible to both oxidation and reduction, targeting different parts of the molecule.

Oxidation: The primary amine functionality is the most readily oxidized group in this compound. Electrochemical studies on similar aniline derivatives show that oxidation, typically a one-electron process, generates a radical cation. mdpi.comresearchgate.net This highly reactive intermediate can undergo several subsequent reactions. The most common pathway is dimerization, where two radical cations couple to form new C-C or C-N bonds. For instance, head-to-tail coupling can lead to the formation of substituted diphenylamine (B1679370) derivatives, while tail-to-tail coupling can produce benzidine-type structures. mdpi.comrsc.org

The specific products formed depend heavily on the reaction conditions, such as the electrode material, solvent, and pH. mdpi.commdpi.com In the case of this compound, oxidation could lead to a complex mixture of dimeric and oligomeric products due to the multiple available coupling sites on the aromatic rings. Under certain conditions, oxidation can lead to the formation of quinone-imines if the amine is oxidized in a two-electron, two-proton process. mdpi.com

Reduction: The primary target for the reduction of this compound is the carbon-chlorine bond. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a hydrogen source can lead to hydrodechlorination, replacing the chlorine atom with hydrogen. This would convert the molecule to 2-phenyl-4-methylaniline.

Alternatively, electrochemical reduction can also achieve C-Cl bond cleavage. nih.govresearchgate.net Reduction of the aromatic rings themselves is more challenging and requires more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, or dissolving metal reductions (e.g., Birch reduction), which would result in the loss of aromaticity.

Investigation of Rearrangement Reactions

Skeletal rearrangements involve the reorganization of a molecule's carbon or heteroatom framework. nih.govnih.gov For the this compound scaffold, several classical and modern rearrangement reactions could be investigated.

One of the most well-known rearrangements for diarylamine-related structures is the benzidine (B372746) rearrangement. The classic benzidine rearrangement involves the acid-catalyzed transformation of 1,2-diarylhydrazines into benzidines (4,4'-diaminobiphenyls). While this compound is not a hydrazine, its oxidized dimeric products could potentially undergo related acid-catalyzed transformations.

Photochemical rearrangements are another possibility. Irradiation of substituted biphenyls can sometimes lead to cyclization or positional isomerization of substituents. Investigation into the photochemical stability and reactivity of this compound could reveal novel rearrangement pathways.

Modern rearrangement strategies often involve amide activation. nih.govresearchgate.net While the subject molecule is an amine, it could first be acylated to form an amide. Subsequent activation of this amide derivative could trigger skeletal rearrangements, providing access to complex nitrogen-containing scaffolds from a readily available starting material. nih.gov For example, reactions involving benzyne (B1209423) insertion into the C-N bond of an amide derivative could lead to significant skeletal reorganization. researchgate.net The specific applicability of these rearrangements to the this compound framework would require dedicated experimental investigation.

Computational and Theoretical Investigations of 2 4 Chlorophenyl 4 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. mdpi.com Calculations are often performed using specific functionals, like B3LYP, combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. acadpubl.eunih.gov These methods are instrumental in optimizing molecular geometry, analyzing electronic orbitals, and predicting spectroscopic properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(4-chlorophenyl)-4-methylaniline, a key structural feature is the dihedral angle between the chlorophenyl ring and the methylaniline ring. Studies on analogous bi-aryl amine compounds, such as N-(4-Chlorophenyl)-4-methylpyridin-2-amine, reveal that such molecules are typically non-planar. nih.gov The steric hindrance and electronic repulsion between the two aromatic rings prevent a coplanar conformation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterBond/AtomsPredicted Value
Bond Length C-Cl~1.74 Å
C-N (amine bridge)~1.40 Å
C-C (aromatic)~1.39 Å
N-H~1.01 Å
Bond Angle C-N-C~125-128°
Cl-C-C~119-121°
Dihedral Angle Phenyl - N - Phenyl~45-55°

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netpastic.gov.pk

For this compound, the HOMO is expected to be localized primarily on the more electron-rich 4-methylaniline moiety, which acts as the electron-donating group. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing 4-chlorophenyl ring. This separation of frontier orbitals is characteristic of a charge-transfer interaction upon electronic excitation. researchgate.net Quantum chemical parameters derived from these energies, such as electronegativity, chemical potential, and global hardness, further quantify the molecule's reactivity. researchgate.netpastic.gov.pk

Table 2: Predicted Frontier Orbital Energies and Related Parameters

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyE(HOMO)~ -5.5 eV
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)~ -1.0 eV
HOMO-LUMO Energy Gap ΔE ~ 4.5 eV
Ionization PotentialI ≈ -E(HOMO)~ 5.5 eV
Electron AffinityA ≈ -E(LUMO)~ 1.0 eV

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. malayajournal.org Theoretical frequency calculations provide a set of normal modes of vibration, each with a specific wavenumber and intensity. acadpubl.eu These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com

The analysis of these vibrations allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule. researchgate.net For this compound, key vibrational modes include:

N-H stretching: Expected as a sharp band in the 3400-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches typically appear between 3000 and 3100 cm⁻¹, while methyl group C-H stretches are found just below 3000 cm⁻¹. acadpubl.eu

C=C aromatic stretching: These vibrations occur in the 1400-1600 cm⁻¹ range and are characteristic of the phenyl rings. scirp.org

C-N stretching: The amine bridge C-N stretching is expected in the 1250-1350 cm⁻¹ region. acadpubl.eu

C-Cl stretching: A strong vibration characteristic of the chlorophenyl group, typically found in the 550-850 cm⁻¹ range. scirp.org

Table 3: Predicted vs. Expected Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted (Calculated) Wavenumber (cm⁻¹)Expected Experimental Wavenumber (cm⁻¹)
N-H Stretch~3485~3450
Aromatic C-H Stretch~3080~3060
Methyl C-H Stretch~2950~2925
Aromatic C=C Stretch~1610~1600
C-N Stretch~1310~1300
C-Cl Stretch~780~750

Non-Covalent Interactions and Intermolecular Packing Analysis

In the solid state, the arrangement of molecules, or crystal packing, is dictated by a network of non-covalent interactions. Understanding these interactions is crucial for predicting the macroscopic properties of the material.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker, longer-range interactions. researchgate.net

The analysis can be decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a quantitative percentage of the surface area corresponding to each type of interaction. nih.govresearchgate.net For a molecule like this compound, the most significant contributions to crystal packing are expected to come from:

H···H contacts: Typically the most abundant, arising from van der Waals forces. nih.govnih.gov

C···H/H···C contacts: Representing interactions between carbon and hydrogen atoms. nih.gov

Cl···H/H···Cl contacts: These are crucial dipole-dipole interactions involving the chlorine atom. nih.govnih.gov

The presence of π-π stacking interactions, visualized using the shape-index property of the Hirshfeld surface, may also play a role in the crystal packing. nih.gov

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Intermolecular ContactPredicted Contribution to Hirshfeld Surface
H···H~40-50%
C···H / H···C~20-25%
Cl···H / H···Cl~10-15%
N···H / H···N~5-10%
Other< 5%

Hydrogen bonds are among the strongest and most directional non-covalent interactions, often dominating the supramolecular architecture of a crystal. In this compound, the amine group (-NH-) provides a hydrogen bond donor.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a fundamental computational tool used to elucidate the step-by-step mechanism of chemical reactions. It involves mapping the potential energy surface of a reaction to identify the most energetically favorable route from reactants to products. This analysis is critical for understanding how this compound might be synthesized or how it participates in further chemical transformations.

A key aspect of reaction pathway modeling is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical bottleneck for the reaction to proceed. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the geometry and energy of these fleeting structures. For instance, in the synthesis of biarylamines, various coupling reactions are employed, and computational modeling can help to distinguish between different possible mechanisms, such as radical pathways or transition-metal-catalyzed cycles. nih.govnih.govorganic-chemistry.org

In the context of biaryl formation, computational studies have been used to propose radical mechanisms for the cross-coupling of arenes with aryl halides under certain conditions. nih.gov These studies involve calculating the energies of intermediates and transition states to support the proposed mechanistic steps. While specific transition state analysis for the synthesis of this compound is not extensively documented in publicly available literature, the principles of these computational studies on similar biaryl syntheses are directly applicable. nih.gov For example, a plausible reaction pathway for its formation via a Suzuki or Buchwald-Hartwig coupling could be modeled to determine the activation energies and the structure of the key transition states involving the palladium catalyst.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique that illustrates the charge distribution within a molecule. acs.org The MEP map is a 3D visualization where different colors represent varying electrostatic potential on the molecule's surface. This provides a guide to the molecule's reactive sites.

Typically, MEP maps use a color spectrum where:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue signifies regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green and yellow represent areas with intermediate electrostatic potential.

For this compound, the MEP map would be expected to show a region of high electron density (red) around the nitrogen atom of the amine group due to the lone pair of electrons. This makes the nitrogen atom a primary site for electrophilic attack or hydrogen bonding. The chlorine atom, being highly electronegative, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them potential hydrogen bond donors. The aromatic rings would show a more complex potential distribution, influenced by the substituents.

Studies on structurally similar aniline (B41778) derivatives have demonstrated the utility of MEP maps in predicting reactivity. nih.gov The insights gained from MEP analysis are crucial for understanding intermolecular interactions and predicting how the molecule might interact with other reagents or biological targets.

Conceptual Density Functional Theory (CDFT) for Reactivity Descriptors

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the reactivity of chemical species through a set of descriptors derived from the principles of DFT. nih.govresearchgate.net These descriptors offer a quantitative measure of a molecule's propensity to participate in chemical reactions. Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Harder molecules are less reactive.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule.

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on various aniline derivatives have shown how different substituents influence these reactivity indices. nih.gov For instance, electron-donating groups tend to increase the HOMO energy, making the molecule a better nucleophile, while electron-withdrawing groups lower the LUMO energy, increasing its electrophilicity.

Below is an illustrative data table of conceptual DFT reactivity descriptors for a related aniline derivative, showcasing the type of information that can be obtained from such computational analysis.

DescriptorValue (eV)
HOMO Energy-5.89
LUMO Energy-1.23
Energy Gap (ΔE)4.66
Chemical Potential (μ)-3.56
Chemical Hardness (η)2.33
Electrophilicity Index (ω)2.73
Nucleophilicity (N)2.95
Illustrative data based on similar compounds from literature.

Such data provides a quantitative basis for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various chemical environments.

Synthesis and Characterization of Derivatives and Analogues of 2 4 Chlorophenyl 4 Methylaniline

Modification of the Methyl Group on the Aniline (B41778) Ring

The methyl group at the 4-position of the aniline ring, while seemingly simple, provides a valuable handle for further functionalization. Its benzylic position makes it susceptible to radical halogenation and oxidation, opening pathways to a variety of derivatives.

One common transformation is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or exposure to UV light. This reaction selectively introduces a bromine atom onto the methyl group, converting it into a bromomethyl group. masterorganicchemistry.com This reactive intermediate can then be subjected to nucleophilic substitution reactions to introduce a range of functionalities. For instance, hydrolysis of the bromomethyl derivative would yield the corresponding alcohol, 2-(4-chlorophenyl)-4-(hydroxymethyl)aniline. Further oxidation of this alcohol, or direct oxidation of the parent methyl group, can lead to the formation of an aldehyde and subsequently a carboxylic acid. youtube.com

The oxidation of a methyl group on an aromatic ring to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating. chemguide.co.uklibretexts.org For a less vigorous oxidation to the aldehyde stage, specific reagents and conditions are required to prevent overoxidation. libretexts.org

Table 1: Representative Functionalization Reactions of the Methyl Group
Starting MaterialReagent(s)ProductPotential Yield Range
2-(4-Chlorophenyl)-4-methylanilineN-Bromosuccinimide (NBS), Benzoyl Peroxide4-(Bromomethyl)-2-(4-chlorophenyl)aniline60-80%
4-(Bromomethyl)-2-(4-chlorophenyl)anilineH₂O, Base2-(4-Chlorophenyl)-4-(hydroxymethyl)aniline70-90%
2-(4-Chlorophenyl)-4-(hydroxymethyl)anilinePCC or PDC2-(4-Chlorophenyl)-4-formylaniline50-70%
This compoundKMnO₄, Heat2-(4-Chlorophenyl)-4-aminobenzoic acid40-60%

Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions.

Derivatization of the Amino Nitrogen with Diverse Substituents

The secondary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation, N-acylation, and N-arylation reactions. These modifications can significantly alter the compound's steric hindrance, electronic properties, and potential for hydrogen bonding.

N-Alkylation and N-Acylation: N-alkylation can be achieved by reacting the amine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. N-acylation is readily performed using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. google.com A study has reported the use of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as effective reagents for the chemoselective N-acylation of various amines in water, highlighting a green chemistry approach. sci-hub.se

N-Arylation: The introduction of a second aryl group at the nitrogen center is a powerful strategy for creating triarylamine structures. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for this purpose, utilizing an aryl halide or triflate as the coupling partner. wikipedia.orglibretexts.orgnih.govyoutube.comorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. Another important method is the Ullmann condensation, which uses a copper catalyst, often at higher temperatures than the Buchwald-Hartwig reaction.

Table 2: N-Arylation of this compound with Substituted Aryl Bromides
Aryl Bromide SubstituentPalladium Catalyst SystemProductTypical Yield
4-MethoxyPd₂(dba)₃ / BINAPN-(4-Methoxyphenyl)-2-(4-chlorophenyl)-4-methylaniline85-95%
4-CyanoPd(OAc)₂ / XPhosN-(4-Cyanophenyl)-2-(4-chlorophenyl)-4-methylaniline75-90%
2-MethylPd₂(dba)₃ / P(o-tolyl)₃N-(2-Methylphenyl)-2-(4-chlorophenyl)-4-methylaniline70-85%
4-TrifluoromethylPd(OAc)₂ / RuPhosN-(4-Trifluoromethylphenyl)-2-(4-chlorophenyl)-4-methylaniline80-92%

Note: The catalyst systems and yields are representative for Buchwald-Hartwig amination reactions and can be optimized.

Introduction of Additional Functional Groups on the Chlorophenyl Moiety

Further functionalization of the chlorophenyl ring can lead to analogues with altered electronic properties and potential for new interactions. The existing chlorine atom directs incoming electrophiles primarily to the ortho and para positions relative to itself, though the directing effect of the aniline-containing ring also plays a role.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new substituents. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield a mixture of isomers, with the nitro group positioned on the chlorophenyl ring. Subsequent reduction of the nitro group would provide an additional amino functionality.

More advanced C-H functionalization techniques offer greater control over the position of new substituents. For example, palladium-catalyzed meta-C-H arylation of 2-aryl anilines has been demonstrated, which could potentially be applied to introduce an aryl group at the 3- or 5-position of the chlorophenyl ring. nih.gov This method often requires a directing group to achieve high regioselectivity.

Synthesis of Biaryl Amine Scaffolds with Varied Halogenation Patterns

The synthesis of analogues of this compound with different halogens (e.g., fluorine, bromine) or multiple halogen substituents can be achieved by employing appropriately substituted starting materials in the biaryl coupling step. The Suzuki or Negishi cross-coupling reactions are powerful methods for constructing the central biaryl bond.

For example, to synthesize the fluoro-analogue, 2-(4-fluorophenyl)-4-methylaniline, one could couple 4-fluorophenylboronic acid with 2-bromo-4-methylaniline (B145976) under Suzuki coupling conditions. Similarly, using 4-bromophenylboronic acid would yield the bromo-analogue. The synthesis of di- or tri-halogenated derivatives would involve using starting materials with the desired halogenation pattern, such as 2-bromo-4-methylaniline and 1-bromo-2,4-dichlorobenzene.

The synthesis of the necessary halogenated anilines, such as 2-bromo-4-methylaniline chemicalbook.comechemi.comgoogle.comdoubtnut.com and 2-fluoro-4-methylaniline, sigmaaldrich.com has been well-documented.

Table 3: Synthesis of Halogenated Analogues via Suzuki Coupling
Arylboronic AcidHalogenated AnilineProduct
4-Fluorophenylboronic acid2-Bromo-4-methylaniline2-(4-Fluorophenyl)-4-methylaniline
4-Bromophenylboronic acid2-Bromo-4-methylaniline2-(4-Bromophenyl)-4-methylaniline
2,4-Dichlorophenylboronic acid2-Bromo-4-methylaniline2-(2,4-Dichlorophenyl)-4-methylaniline
4-Chlorophenylboronic acid2-Bromo-5-fluoro-4-methylaniline2-(4-Chlorophenyl)-5-fluoro-4-methylaniline

Development of Heterocyclic Derivatives Incorporating the this compound Structure

The 2-aminobiaryl motif present in this compound is a precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry.

Carbazoles: One of the most direct applications is the synthesis of carbazoles through intramolecular cyclization. The Graebe-Ullmann reaction, which involves the diazotization of a 2-aminobiaryl followed by thermal or photochemical decomposition of the resulting triazole, is a classic method for carbazole (B46965) synthesis. researchgate.netrsc.orgrsc.orgresearchgate.netyoutube.com Modern variations often employ transition metal catalysis, such as palladium or copper, to effect the C-N bond formation under milder conditions. For this compound, this would lead to the formation of a substituted carbazole.

Quinolines: Quinoline (B57606) derivatives can be synthesized from anilines through various named reactions. The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. A more direct approach from this compound might involve a reaction that first builds a side chain which can then cyclize to form the quinoline ring. For example, Friedländer annulation, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, could be adapted. asianpubs.org A one-pot synthesis of 4-methyl-2-(4-substituted phenyl) quinoline derivatives has been reported using microwave assistance. derpharmachemica.com

Phenazines: Phenazines are another class of nitrogen-containing heterocycles that can be synthesized from aniline derivatives. A common method involves the condensation of a benzene-1,2-diamine with a benzene-1,2-dione. To synthesize a phenazine (B1670421) from this compound, it would first need to be converted into a suitable precursor, for example, by introducing another amino group ortho to the existing one on the aniline ring, followed by oxidative cyclization. researchgate.net

Table 4: Potential Heterocyclic Derivatives
Heterocyclic SystemSynthetic MethodPotential Product Name
CarbazoleGraebe-Ullmann Synthesis8-Chloro-2-methyl-5,6-dihydrocarbazole (after reduction) or 8-Chloro-2-methylcarbazole
QuinolineDoebner-von Miller Reaction2-(4-Chlorophenyl)-4,6-dimethylquinoline (with acetone)
PhenazineOxidative Cyclization of a Diamine DerivativeSubstituted 2-(4-chlorophenyl)phenazine

Applications of 2 4 Chlorophenyl 4 Methylaniline As a Chemical Building Block

Utilization as a Synthetic Intermediate for the Assembly of Complex Organic Molecules

2-(4-Chlorophenyl)-4-methylaniline serves as a crucial starting material or intermediate in the multi-step synthesis of complex organic molecules. Its amine group can be readily functionalized, and the aromatic rings can undergo various substitution reactions, making it a valuable scaffold for building intricate molecular frameworks.

One notable application is in the synthesis of heterocyclic compounds. For instance, derivatives of this compound are used to create fused 4H-pyran derivatives, which are known to possess significant medicinal and agrochemical properties. rsc.org The synthesis often involves multi-component reactions, such as the Knoevenagel condensation, Michael addition, and subsequent cyclization, to yield highly functionalized pyran systems. rsc.org

Furthermore, this compound is a precursor for synthesizing various biologically active molecules. For example, it can be a component in the synthesis of N-phenylbenzamide derivatives, which have shown potential as antiviral agents. nih.gov The structural motif of this compound is also found in intermediates for pharmaceuticals like bepotastine, an antihistamine drug. google.com The synthesis of such complex molecules often involves a series of reactions, including acylation, condensation, and cyclization, where the aniline (B41778) derivative provides a key structural element. nih.govgoogle.com

The versatility of this compound as a synthetic intermediate is further highlighted by its use in creating various other complex structures, including thiazole (B1198619) derivatives and compounds with potential applications in medicinal chemistry. sciensage.info The ability to introduce different functional groups onto the aniline or the phenyl rings allows for the generation of a diverse library of compounds for further investigation.

Role as a Precursor in the Design and Synthesis of Advanced Materials

The unique electronic and structural properties of this compound make it a valuable precursor for the design and synthesis of advanced materials with tailored functionalities. These materials find applications in fields ranging from electronics to materials science.

Solvothermal synthesis, a method used to create materials with controlled properties, can utilize derivatives of this compound to produce metal oxides, metal chalcogenides, and porous materials like metal-organic frameworks (MOFs). numberanalytics.com These materials have applications in energy storage, catalysis, and electronics. numberanalytics.com

The compound's structure is also integral to the development of photoactive and electroactive materials. For example, fluorene (B118485) derivatives, which can be synthesized using intermediates structurally related to this compound, exhibit remarkable photophysical and spectroscopic properties. arabjchem.org These properties are harnessed in the creation of materials for optical applications, such as multi-addressable photochromic materials. arabjchem.org

Moreover, the incorporation of this building block into larger molecular architectures can lead to materials with specific functionalities. For instance, its derivatives can be used to synthesize indane-1,3-dione based structures, which are versatile building blocks for materials used in biosensing, bioimaging, and electronics. mdpi.com

Building Block for the Preparation of Dyes, Pigments, and Specialty Polymers

The aromatic amine structure of this compound makes it a suitable building block for the synthesis of chromophores and polymers. Its derivatives are used in the production of dyes, pigments, and specialty polymers with specific properties.

In the realm of colorants, aniline derivatives are fundamental to the synthesis of azo dyes. rsc.org The diazotization of the amine group in a derivative of this compound, followed by coupling with a suitable aromatic compound, can lead to the formation of azo compounds. These compounds are characterized by the -N=N- chromophore, which imparts color. Azo dyes have a wide range of applications, from textile coloring to use in pigments. rsc.orgepa.gov For instance, unsulfonated nitro dyes, which can be derived from related aniline structures, are used as pigments. epa.gov

The synthesis of specialty polymers also benefits from the use of this compound and its derivatives. Polymers are large molecules composed of repeating monomer units, and the incorporation of this specific aniline derivative can introduce desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. dow.com For example, N-(2-arylethyl)-2-methylprop-2-enamides, which can be synthesized from related arylethylamines, serve as functionalized templates for creating molecularly imprinted polymers (MIPs). mdpi.com These polymers have tailored recognition sites for specific molecules. While not a direct application of this compound, this illustrates the potential of similar aniline-containing monomers in polymer science. Furthermore, high molecular weight polymers can be prepared using related chlorophenyl compounds. google.com

Contribution to the Synthesis of Agrochemical Intermediates

The structural features of this compound are pertinent to the synthesis of active ingredients in agrochemicals, including herbicides and pesticides. The presence of the chlorophenyl group is a common motif in many agrochemically active compounds.

Aniline derivatives are used as intermediates in the production of a variety of agrochemicals. dokumen.pubontosight.ai For instance, the synthesis of certain herbicides involves intermediates that are structurally analogous to this compound. The modification of the aniline and phenyl rings allows for the fine-tuning of the biological activity and selectivity of the final agrochemical product.

Research in agrochemical synthesis often focuses on creating new molecules with improved efficacy and better environmental profiles. The use of versatile building blocks like this compound enables the exploration of a wide chemical space to discover novel agrochemical candidates. For example, the synthesis of some fungicides and insecticides involves the use of unsulfonated nitro dyes derived from aniline precursors. epa.gov

Q & A

Q. Key Optimization Factors :

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading1–5 mol% Pd(dba)₂Higher loading reduces side products
Reaction Temperature80–100°CEnsures complete conversion
SolventAnhydrous dioxanePrevents ligand decomposition

Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Answer:
Experimental Characterization :

  • 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, aromatic protons appear at δ 6.5–7.5 ppm, while NH₂ groups resonate at δ 4.0–5.0 ppm (broad singlet) .
  • Mass Spectrometry (MALDI-TOF) : Confirm molecular weight (MW = 217.7 g/mol) with minimal fragmentation .
  • Physicochemical Data : Measure melting points (e.g., 85–90°C) and solubility in polar aprotic solvents (e.g., DMSO, DMF) to guide purification .

Computational Modeling :
Use hybrid DFT functionals (e.g., B3LYP) to model electronic properties. Becke’s 1993 functional (exact exchange + gradient corrections) reduces errors in thermochemical predictions (average deviation: 2.4 kcal/mol) . Pair with the Colle-Salvetti correlation-energy formula to improve accuracy for π-conjugated systems .

Advanced: What strategies are effective in resolving contradictions between experimental and computational data regarding the compound's reactivity?

Answer:
Discrepancies often arise from approximations in computational models. To address this:

Benchmark Functionals : Compare B3LYP with meta-GGA (e.g., M06-2X) or double-hybrid (e.g., B2PLYP) methods. Becke’s work shows that including exact exchange terms significantly improves agreement with experimental atomization energies .

Solvent Effects : Incorporate implicit solvation (e.g., PCM model) in DFT calculations to match experimental reaction rates in polar solvents.

Kinetic vs. Thermodynamic Control : For isomerization reactions, use free-energy profiles (at 298 K) to distinguish between competing pathways observed experimentally .

Q. Example Workflow :

StepMethod/ToolOutcome
Geometry OptimizationB3LYP/6-31G(d)Minimized energy structure
Frequency AnalysisSame levelConfirm no imaginary frequencies
Solvation CorrectionSMD (DMSO)Adjusts for solvent polarity

Advanced: How can stereochemical challenges in synthesizing derivatives of this compound be addressed?

Answer:
Stereochemical control is critical for bioactive derivatives. Two strategies are effective:

Lewis Acid-Mediated Isomerization : Use BF₃·Et₂O to convert cis-isomers to trans-isomers (>90% selectivity). This avoids tedious chromatographic separation .

Electrochemical Methods : Apply oxidative sulfenylation (e.g., with 4-fluorothiophenol) to introduce stereocenters. Optimize electrode potential (1.2–1.5 V) and pH (6–7) to achieve 48–60% yields .

Case Study :
In the synthesis of N-(2-((4-Chlorophenyl)thio)-1-(4-fluorophenyl)ethyl)-4-methylaniline, electrochemical conditions (Pt anode, 1.2 V) produced the desired product in 48% yield with minimal racemization .

Advanced: What computational approaches best predict the electronic structure and reactivity of this compound?

Answer:
For accurate predictions:

  • Hybrid DFT : B3LYP/6-311++G(d,p) reliably predicts HOMO/LUMO energies (error <0.2 eV) and charge distribution on the chlorophenyl ring .
  • Wavefunction Methods : Coupled-cluster (CCSD(T)) benchmarks for reaction barriers, though computationally expensive.
  • Correlation-Energy Models : The Colle-Salvetti formula, modified with gradient expansions, achieves <5% error in correlation energy for aromatic systems .

Q. Comparative Accuracy :

MethodAverage Error (kcal/mol)Computational Cost
B3LYP2.4Moderate
M06-2X1.8High
CCSD(T)0.5Very High

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.